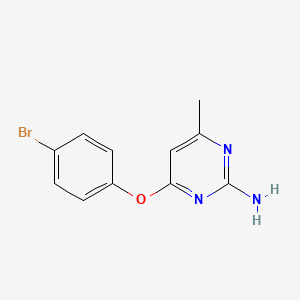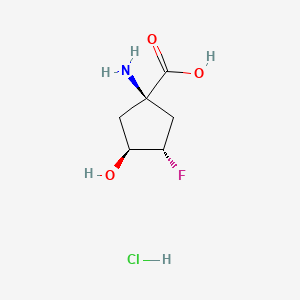
rel-(1R,3S,4S)-1-Amino-3-fluoro-4-hydroxycyclopentanecarboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rel-(1R,3S,4S)-1-amino-3-fluoro-4-hydroxycyclopentane-1-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C6H11ClFNO3 and a molecular weight of 199.61 g/mol . This compound is characterized by the presence of an amino group, a fluorine atom, and a hydroxyl group attached to a cyclopentane ring, along with a carboxylic acid moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Rel-(1R,3S,4S)-1-amino-3-fluoro-4-hydroxycyclopentane-1-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the amino group: This step often involves the use of amination reactions, where an amine source is introduced to the cyclopentane ring.
Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, which may involve the use of oxidizing agents.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization and chromatography.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.
Hydrolysis: The compound can undergo hydrolysis to break down into its constituent parts.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, alkylating agents.
Hydrolysis conditions: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted cyclopentane derivatives.
Hydrolysis: Formation of amino acids and other breakdown products.
科学研究应用
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: : It is used in biochemical studies to understand the interactions of amino acids and their derivatives with biological systems.
Industry: : It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products .
作用机制
The mechanism of action of Rel-(1R,3S,4S)-1-amino-3-fluoro-4-hydroxycyclopentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with target proteins, while the fluorine atom can enhance the compound’s binding affinity through hydrophobic interactions. The hydroxyl and carboxylic acid groups can participate in various biochemical reactions, influencing the compound’s overall activity. The exact pathways and molecular targets may vary depending on the specific application and biological context .
相似化合物的比较
Similar Compounds
1-amino-3-fluoro-4-hydroxycyclopentane-1-carboxylic acid: Lacks the hydrochloride salt form, which may affect its solubility and stability.
1-amino-3-chloro-4-hydroxycyclopentane-1-carboxylic acid hydrochloride: Similar structure but with a chlorine atom instead of fluorine, which can alter its reactivity and biological activity.
1-amino-3-fluoro-4-hydroxycyclohexane-1-carboxylic acid hydrochloride: Contains a cyclohexane ring instead of a cyclopentane ring, affecting its steric properties and interactions.
Uniqueness: : Rel-(1R,3S,4S)-1-amino-3-fluoro-4-hydroxycyclopentane-1-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The hydrochloride salt form also enhances its solubility, making it more versatile for various applications.
属性
分子式 |
C6H11ClFNO3 |
|---|---|
分子量 |
199.61 g/mol |
IUPAC 名称 |
(1R,3S,4S)-1-amino-3-fluoro-4-hydroxycyclopentane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H10FNO3.ClH/c7-3-1-6(8,5(10)11)2-4(3)9;/h3-4,9H,1-2,8H2,(H,10,11);1H/t3-,4-,6-;/m0./s1 |
InChI 键 |
LPPZKJREUYMGMM-NXYGYYFTSA-N |
手性 SMILES |
C1[C@@H]([C@H](C[C@]1(C(=O)O)N)F)O.Cl |
规范 SMILES |
C1C(C(CC1(C(=O)O)N)F)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


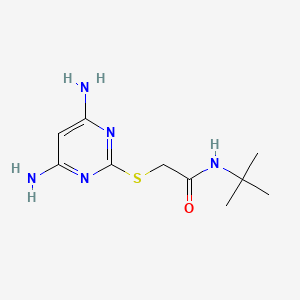
![1-Methyl-3,4-dihydro-1H-pyrido[3,4-e][1,4]diazepin-5(2H)-one](/img/structure/B14908177.png)
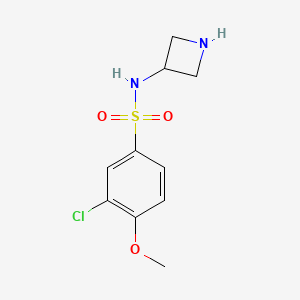
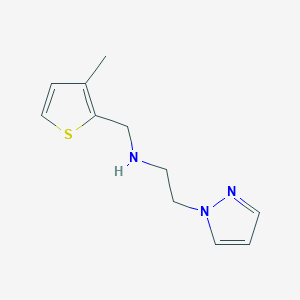
![(6R,7R,8S)-6-Methoxy-2-oxo-5-oxaspiro[3.4]octane-7,8-diyl bis(2,2-dimethylpropanoate)](/img/structure/B14908192.png)
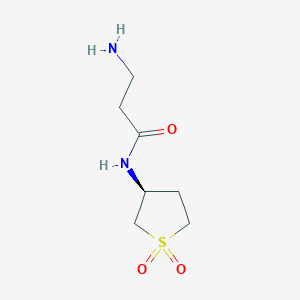
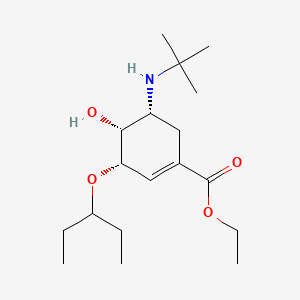
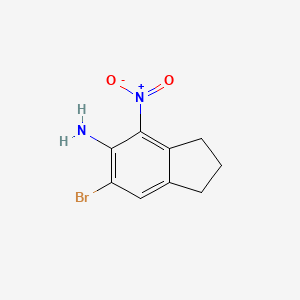
![6-Fluoro-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B14908201.png)

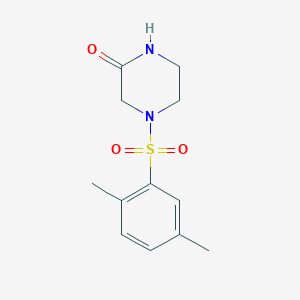
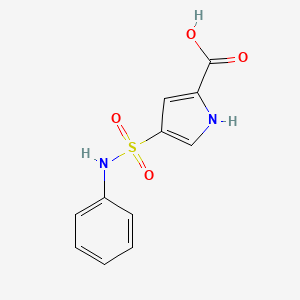
![8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B14908217.png)
